molecular formula C5H9BrOS B1529015 3-bromo-1lambda4-thian-1-one CAS No. 332041-59-5

3-bromo-1lambda4-thian-1-one

Cat. No.: B1529015
CAS No.: 332041-59-5
M. Wt: 197.1 g/mol
InChI Key: WQMKSTDVFKPDJB-UHFFFAOYSA-N
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Description

3-bromo-1lambda4-thian-1-one is a chemical compound with the molecular formula C5H9BrOS and a molecular weight of 197.1 g/mol It is a brominated derivative of tetrahydrothiopyran, featuring a sulfur atom in a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1lambda4-thian-1-one typically involves the bromination of tetrahydrothiopyran. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the thiopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1lambda4-thian-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding tetrahydrothiopyran.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiopyran.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

3-bromo-1lambda4-thian-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran: The parent compound without the bromine substituent.

    3-Chlorotetrahydro-2H-thiopyran 1-oxide: A chlorinated analog.

    3-Fluorotetrahydro-2H-thiopyran 1-oxide: A fluorinated analog.

Uniqueness

3-bromo-1lambda4-thian-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-bromothiane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrOS/c6-5-2-1-3-8(7)4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKSTDVFKPDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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